4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Overview
Description
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzoic acid core
Scientific Research Applications
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound’s effects on cellular processes, such as epithelial-mesenchymal transformation, are investigated for potential therapeutic applications.
Safety and Hazards
4-(Difluoromethoxy)benzoic acid is classified as an eye irritant (Category 2), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This transformation leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .
Mode of Action
The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increasing the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3 , which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1 signaling pathway. TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the epithelial-mesenchymal transition (EMT) process in epithelial cells .
Pharmacokinetics
Its therapeutic effects have been demonstrated in models of tracheal instillation of bleomycin .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the TGF-β1/Smad signaling pathway, which is involved in epithelial-mesenchymal transformation (EMT) and fibrosis . By inhibiting this pathway, this compound can reduce the expression of proteins such as α-SMA, vimentin, and collagen I, thereby attenuating fibrosis and improving cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. For instance, it has been shown to reduce Smad2/3 phosphorylation levels, thereby inhibiting the TGF-β1/Smad signaling pathway and its downstream effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation and reduced efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over time, with significant improvements in lung function and reduced fibrosis observed in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and reduce fibrosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the glycolytic pathway by modulating the activity of key enzymes, such as hexokinase and phosphofructokinase . Additionally, this compound may affect the citric acid cycle and electron transport chain, altering energy production and cellular respiration .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
O-Alkylation: The introduction of the difluoromethoxy group is achieved through an O-alkylation reaction. This involves reacting a suitable phenol derivative with a difluoromethylating agent under basic conditions.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid functionality. This step can be performed using oxidizing agents such as sodium chlorite in the presence of sulfamic acid.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Sodium chlorite and sulfamic acid in acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of dimethyl groups.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of methyl groups.
Uniqueness
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is unique due to the presence of both difluoromethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQQDZZCUFMCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039927-58-6 | |
Record name | 4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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